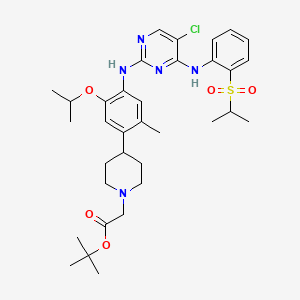![molecular formula C6H6FNO B14906086 6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-azabicyclo[22This compound is a versatile intermediate used in organic and medicinal chemistry . It has a unique structure that makes it valuable in the synthesis of various therapeutic agents and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels-Alder Cycloaddition: One common method involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene.
Use of Chlorosulfonyl Isocyanate: Another method uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder cycloaddition.
Methanesulfonyl Cyanide: Methanesulfonyl cyanide can also be used in the Diels-Alder cycloaddition with cyclopentadiene.
Industrial Production Methods
Industrial production methods often involve large-scale biotransformation processes using whole cell catalysts to achieve high optical purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides.
Reduction: Reduction reactions can convert it into various functionalized derivatives.
Substitution: It can participate in substitution reactions with electrophilic reagents to form addition products.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation.
Reducing Agents: Zinc and acetic acid are used for reduction.
Electrophilic Reagents: Various electrophiles can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Functionalized Derivatives: Formed from reduction and substitution reactions.
Scientific Research Applications
6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one is used in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of carbocyclic nucleosides.
Biology: It is used in the preparation of amino-peramivir, a potent neuraminidase inhibitor.
Medicine: It is a precursor to therapeutic drugs such as carbovir, which is a potent inhibitor of HIV-1.
Industry: It is used in the synthesis of various chemical intermediates and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one involves its conversion into active metabolites that interact with specific molecular targets. For example, its conversion into carbovir involves inhibition of HIV-1 reverse transcriptase, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another similar compound used in organic synthesis.
Uniqueness
6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
6-fluoro-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H6FNO/c7-4-1-3-2-5(4)8-6(3)9/h1,3,5H,2H2,(H,8,9) |
InChI Key |
HKSMCLRRLNGCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)






![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)


